molecular formula C19H16ClFN2O5S2 B7453694 N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide

N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide

Cat. No. B7453694
M. Wt: 470.9 g/mol
InChI Key: QONYALJVZNUIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cystic fibrosis.

Mechanism of Action

CFTR inhibitor works by binding to the CFTR protein and blocking its activity. Specifically, CFTR inhibitor binds to a specific site on the CFTR protein called the nucleotide-binding domain 1 (NBD1). This binding prevents the CFTR protein from opening and closing properly, which in turn reduces the transport of salt and water in and out of cells.
Biochemical and Physiological Effects:
CFTR inhibitor has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, CFTR inhibitor has been shown to reduce the activity of CFTR in cells, which in turn reduces the transport of salt and water. CFTR inhibitor has also been shown to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of CFTR inhibitor is that it has been extensively studied in laboratory experiments, which has provided a wealth of information about its mechanism of action and potential applications. However, one limitation of CFTR inhibitor is that it has not yet been approved for clinical use, which means that its potential applications in humans are still being studied.

Future Directions

There are several future directions for research on CFTR inhibitor. One direction is to continue studying its potential applications in the treatment of cystic fibrosis. Another direction is to investigate the potential applications of CFTR inhibitor in other diseases or conditions, such as chronic obstructive pulmonary disease (COPD) or asthma. Additionally, future research could focus on developing new and more effective CFTR inhibitors that have fewer side effects and are more effective at reducing mucus buildup in the lungs and other organs.

Synthesis Methods

CFTR inhibitor is synthesized through a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline, which produces N-(4-chlorobenzenesulfonyl)-2-methoxyaniline. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to produce N-[5-(4-chlorobenzenesulfonylamino)-2-methoxyphenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with ammonia to produce CFTR inhibitor.

Scientific Research Applications

CFTR inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of salt and water in and out of cells. By inhibiting CFTR, CFTR inhibitor can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

properties

IUPAC Name

N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O5S2/c1-28-19-11-6-15(22-29(24,25)16-7-2-13(20)3-8-16)12-18(19)23-30(26,27)17-9-4-14(21)5-10-17/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONYALJVZNUIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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